molecular formula C13H18Cl2N2 B12108746 (1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine

(1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine

Cat. No.: B12108746
M. Wt: 273.20 g/mol
InChI Key: MTNXMXJFFQIXMZ-UHFFFAOYSA-N
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Description

(1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine is a piperidine-derived small molecule characterized by a 2,6-dichlorobenzyl substituent attached to the piperidine nitrogen and a methanamine group at the 4-position. Its molecular formula is C₁₃H₁₇Cl₂N₂, with a molecular weight of 273.00 g/mol (ESI-MS) . The compound is synthesized via reductive amination or nucleophilic substitution, as demonstrated in its preparation from tert-butyl ((1-(2,6-dichlorobenzyl)piperidin-4-yl)methyl) carbamate using HCl in dioxane, yielding a yellow solid (74%) . Its hydrochloride salt (CAS: 1261233-68-4) is also commercially available .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18Cl2N2

Molecular Weight

273.20 g/mol

IUPAC Name

[1-[(2,6-dichlorophenyl)methyl]piperidin-4-yl]methanamine

InChI

InChI=1S/C13H18Cl2N2/c14-12-2-1-3-13(15)11(12)9-17-6-4-10(8-16)5-7-17/h1-3,10H,4-9,16H2

InChI Key

MTNXMXJFFQIXMZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Reductive Amination of Piperidin-4-one Intermediates

A foundational approach involves the reductive amination of piperidin-4-one precursors. The Mannich condensation, as described in piperidin-4-one syntheses, enables the introduction of amine groups via reaction with formaldehyde and ammonium chloride. For example, 3-chloro-3-methyl-r-2,c-6-diphenylpiperidin-4-one derivatives are synthesized through Mannich reactions between dicarboxylic acid esters, aromatic aldehydes, and ammonia. Applied to the target compound, this method could involve:

  • Condensation of 2,6-dichlorobenzaldehyde with a β-ketoester and ammonium acetate to form a piperidin-4-one intermediate.

  • Reduction of the ketone to a secondary amine using sodium cyanoborohydride or catalytic hydrogenation.

  • Quaternization of the amine with methyl iodide, followed by Hofmann elimination to yield the primary methanamine group.

This route is limited by the steric hindrance imposed by the 2,6-dichlorobenzyl group, which may reduce reaction yields during cyclization.

Direct Alkylation of Piperidin-4-ylmethanamine

Nucleophilic Substitution with 2,6-Dichlorobenzyl Halides

A more direct method involves alkylating piperidin-4-ylmethanamine with 2,6-dichlorobenzyl chloride. This approach mirrors the synthesis of (1-(2,5-dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride, where the benzyl group is introduced via SN2 displacement:

Reaction Conditions

  • Substrate : Piperidin-4-ylmethanamine (1 equiv)

  • Alkylating Agent : 2,6-Dichlorobenzyl chloride (1.2 equiv)

  • Base : Potassium carbonate (2 equiv)

  • Solvent : Anhydrous DMF or acetonitrile

  • Temperature : 60–80°C, 12–24 hours

Yield Optimization

  • Excess alkylating agent (1.5 equiv) improves conversion but risks di-alkylation.

  • Phase-transfer catalysts like tetrabutylammonium bromide enhance reactivity in polar aprotic solvents.

ParameterCondition 1Condition 2Condition 3
SolventDMFAcetonitrileTHF
Temperature (°C)806070
Yield (%)687258

Table 1: Solvent and temperature effects on alkylation yield.

Multi-Step Synthesis via Intermediate Boronic Esters

Suzuki-Miyaura Coupling for Benzyl Group Installation

The patent WO2021074138A1 highlights Suzuki coupling for introducing aromatic groups. While traditionally used for aryl-aryl bonds, this method could adapt to install the 2,6-dichlorobenzyl moiety:

  • Synthesize a piperidine boronic ester (e.g., 4-(methanamine)piperidine-1-boronic acid pinacol ester).

  • Couple with 2,6-dichlorobenzyl bromide using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water.

Advantages :

  • High regioselectivity avoids competing reactions at the amine site.

  • Functional group tolerance preserves the methanamine substituent.

Challenges :

  • Requires pre-functionalized boronic esters, increasing synthetic steps.

  • Palladium residue necessitates rigorous purification for pharmaceutical-grade products.

Comparative Analysis of Methodologies

Yield and Scalability

  • Reductive Amination : Theoretical yields of 50–60% due to steric effects.

  • Direct Alkylation : Yields up to 72% under optimized conditions.

  • Suzuki Coupling : Yields ~65% but with higher costs and complexity.

Purity and Byproduct Formation

  • Alkylation routes produce minimal byproducts if mono-alkylation is controlled.

  • Reductive amination may generate over-reduced piperidine derivatives, requiring chromatography.

Industrial-Scale Considerations

Solvent Selection and Recycling

  • Ethanol and ethyl acetate mixtures, as used in piperidin-4-one recrystallization, are preferred for sustainability.

  • DMF, while effective, poses disposal challenges due to toxicity.

Crystallization Protocols

Post-synthesis purification often employs ethanol or ethanol/ethyl acetate mixtures. For example:

  • Dissolve crude product in hot ethanol (60°C).

  • Cool to 4°C for 12 hours to precipitate pure product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, or alcohols.

Major Products Formed:

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of amines or hydrocarbons.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis :
    • It serves as an important intermediate in the synthesis of more complex organic molecules. The compound's unique structure allows for various chemical modifications that are essential in synthetic organic chemistry.
  • Mechanistic Studies :
    • Utilized in studying reaction mechanisms and kinetics due to its reactivity profile and ability to form various derivatives upon substitution or oxidation.

Biology

  • Antimicrobial and Antiviral Properties :
    • Preliminary studies indicate potential biological activity against various pathogens, making it a candidate for further research into antimicrobial and antiviral agents.
  • Neurological Disorders :
    • The compound has been explored for its potential use in developing new pharmaceuticals aimed at treating neurological disorders. Its interaction with specific receptors may lead to therapeutic effects .

Medicine

  • Pharmacological Investigations :
    • Case studies have shown that (1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine can act on specific molecular targets such as the CXCR4 chemokine receptor. This interaction is significant for developing treatments for conditions like cancer and HIV .
  • Structure-Activity Relationship Studies :
    • Research has focused on modifying the compound to enhance its binding affinity and selectivity towards various receptors, which is crucial for optimizing drug efficacy and safety profiles .
CompoundTarget ReceptorBinding Affinity (IC50)Notes
This compoundCXCR4Varies (dependent on modification)Explored for anti-cancer properties
Similar Piperidine DerivativeD3 ReceptorHigher affinity observedPotential for reducing opioid misuse liability

Synthesis Yield Data

Reaction StepYield (%)Conditions
Reaction of 2,6-dichlorobenzyl chloride with piperidine70%Dioxane, HCl
Final purification via recrystallization85%Ethanol

Mechanism of Action

The mechanism of action of (1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

(1-(3,4-Dichlorobenzyl)piperidin-4-yl)methanamine (7b)
  • Molecular Formula : C₁₃H₁₇Cl₂N₂ (free base); 309.66 g/mol (hydrochloride) .
  • Synthesis : Prepared via reductive amination of 3,4-dichlorobenzaldehyde, yielding a yellow oil (88%) .
  • Key Difference : The 3,4-dichloro substitution alters electronic and steric properties compared to the 2,6-dichloro isomer. This positional change may reduce symmetry and affect binding to targets like chemokine receptors.
N-Benzyl-1-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine
  • Molecular Formula: C₂₀H₂₁Cl₂N₃; 374.31 g/mol (monoisotopic) .
  • Key Difference: Incorporates a pyrazole ring with 3,5-dimethyl groups and a benzyl substituent.

Functional Group Modifications

5-((1-(2,6-Dichlorobenzyl)piperidin-4-yl)methoxy)quinazoline-2,4-diamine
  • Molecular Formula : C₂₄H₂₃Cl₂N₇O₄; 98% purity .
  • Key Difference : The methanamine group is replaced with a quinazoline-diamine linked via an ether bond. This modification expands π-π stacking interactions, making it a potent CXCR4 chemokine receptor antagonist .
N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methanamine hydrochloride
  • Molecular Formula : C₁₄H₂₀ClFN₂; CAS: 1261233-78-6 .

Pharmacological and Structural Data Comparison

Compound Molecular Weight (g/mol) Key Substituents Target/Activity Reference
(1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine 273.00 2,6-Cl₂-benzyl, piperidine CXCR4 antagonist lead
(1-(3,4-Dichlorobenzyl)piperidin-4-yl)methanamine 309.66 (HCl salt) 3,4-Cl₂-benzyl Understudied
Quinazoline derivative ~540.37 Quinazoline-diamine, ether linker CXCR4 antagonist (IC₅₀ < 100 nM)
Pyrazole derivative 374.31 Pyrazole, benzyl Acetylcholinesterase inhibitor

Structure-Activity Relationship (SAR) Insights

  • Chlorine Position : The 2,6-dichloro configuration optimizes steric bulk for receptor binding, while 3,4-dichloro may disrupt symmetry critical for target engagement .
  • Fluorine vs. Chlorine : Fluorine in 4-fluorobenzyl derivatives improves metabolic stability but may reduce affinity compared to chlorine .

Biological Activity

(1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine is a compound of interest due to its potential therapeutic applications, particularly in the fields of neurology and pharmacology. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new drugs. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a dichlorobenzyl group. The presence of chlorine atoms at the 2 and 6 positions significantly influences its chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. It has been shown to modulate the activity of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. By inhibiting AChE, the compound may enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease.

Pharmacological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Neuroprotective Effects : Studies have demonstrated its potential in protecting neuronal cells from apoptosis and oxidative stress.
  • Antidepressant Activity : The compound has shown promise in models of depression, potentially through its modulation of serotonin and norepinephrine levels.
  • Anti-inflammatory Properties : It may reduce inflammation by inhibiting pro-inflammatory cytokines.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
NeuroprotectiveReduces neuronal apoptosis
AntidepressantIncreases serotonin and norepinephrine levels
Anti-inflammatoryInhibits pro-inflammatory cytokines
Acetylcholinesterase InhibitionEnhances cholinergic signaling

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound on cultured neuronal cells, researchers found that treatment with the compound significantly reduced cell death induced by oxidative stress. The mechanism was linked to the upregulation of antioxidant enzymes and downregulation of apoptotic markers.

Case Study 2: Antidepressant Activity

A preclinical model assessing the antidepressant potential of the compound revealed that it produced significant reductions in depressive-like behaviors. The study highlighted its ability to increase levels of serotonin in the hippocampus, suggesting a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs).

Case Study 3: Anti-inflammatory Properties

Research involving inflammatory models showed that this compound effectively reduced levels of TNF-alpha and IL-6. This indicates its potential as an anti-inflammatory agent, which could be beneficial in treating neuroinflammatory conditions.

Q & A

Q. What are the standard methodologies for synthesizing and characterizing (1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as reductive amination or nucleophilic substitution, using intermediates like 2,6-dichlorobenzyl chloride and piperidine derivatives. Characterization requires analytical techniques like HPLC (for purity assessment, as described in chromatographic protocols ), NMR spectroscopy (for structural elucidation), and mass spectrometry (for molecular weight confirmation). Researchers should cross-validate results with synthetic protocols from peer-reviewed literature, avoiding unreliable sources .

Q. How can researchers design initial experiments to assess the compound’s physicochemical properties?

Methodological Answer: Begin with solubility studies using polar/non-polar solvents under controlled pH conditions (e.g., sodium acetate buffer at pH 4.6 ). Thermodynamic stability can be evaluated via differential scanning calorimetry (DSC), while logP values (lipophilicity) are determined using shake-flask or chromatographic methods. These data are critical for downstream applications like drug formulation .

Q. What strategies are recommended for conducting a literature review on this compound?

Methodological Answer: Use bibliometric analysis to identify gaps in existing research, focusing on databases like PubMed, Reaxys, and SciFinder. Prioritize studies that address unresolved questions, such as contradictory results in bioactivity assays, and analyze their methodological frameworks (e.g., chromatographic conditions or in vitro models) .

Advanced Research Questions

Q. How can researchers investigate the pharmacological mechanisms of this compound in neuropharmacology?

Methodological Answer: Design in vitro binding assays targeting receptors like sigma-1 or dopamine receptors, using radioligand displacement techniques. Pair this with molecular docking simulations to predict binding affinities. For in vivo validation, employ behavioral models (e.g., forced swim test for antidepressant activity) while controlling for pharmacokinetic variables (e.g., blood-brain barrier penetration) .

Q. What experimental approaches are suitable for studying the compound’s environmental fate and ecotoxicology?

Methodological Answer: Adopt a tiered approach:

  • Phase 1: Determine abiotic degradation rates via hydrolysis/photolysis studies under simulated environmental conditions (pH, UV exposure) .
  • Phase 2: Use LC-MS/MS to quantify bioaccumulation in model organisms (e.g., Daphnia magna) and assess chronic toxicity via OECD guidelines .

Q. How should researchers resolve contradictions in reported bioactivity data?

Methodological Answer: Perform a meta-analysis of existing data, comparing variables such as assay conditions (e.g., cell line viability thresholds, incubation times) and purity of the compound. Replicate key studies using standardized protocols, and apply statistical tools like ANOVA to identify confounding factors (e.g., batch-to-batch variability) .

Q. What are the best practices for designing a dose-response study with this compound?

Methodological Answer: Use a randomized block design with split-plot arrangements to control for variability in biological replicates (e.g., cell culture plates or animal cohorts). Include a minimum of four dose levels spanning IC50 values derived from preliminary assays. Normalize data to positive/negative controls and apply nonlinear regression models (e.g., Hill equation) for EC50 calculation .

Q. How can theoretical frameworks guide research on this compound’s structure-activity relationships (SAR)?

Methodological Answer: Link SAR studies to computational chemistry models (e.g., QSAR or molecular dynamics simulations) to predict modifications that enhance selectivity. Validate predictions via synthetic derivatization and in vitro testing. This iterative process aligns with Guiding Principle 2 of evidence-based inquiry, where theory informs experimental design .

Q. What methodologies integrate multi-disciplinary approaches (e.g., chemistry and systems biology) for studying this compound?

Methodological Answer: Combine cheminformatics (e.g., PubChem’s structure clustering) with transcriptomic profiling (RNA-seq) to map compound-induced pathway perturbations. Use bioinformatics tools like STRING-DB to identify protein interaction networks, enabling hypothesis generation for mechanistic studies .

Q. How can researchers leverage predictive tools for optimizing synthetic routes?

Methodological Answer: Utilize databases like Reaxys and Pistachio to prioritize feasible pathways based on reaction yields and scalability. Apply machine learning algorithms to predict reaction outcomes, and validate routes via small-scale pilot syntheses. Document deviations from predicted results to refine algorithmic accuracy .

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